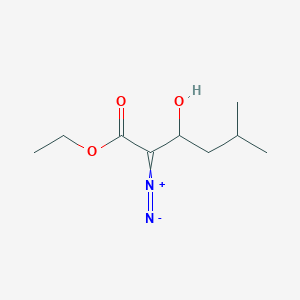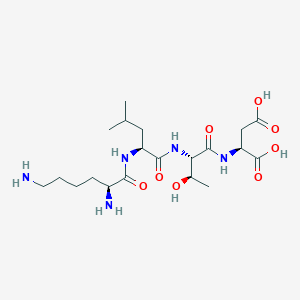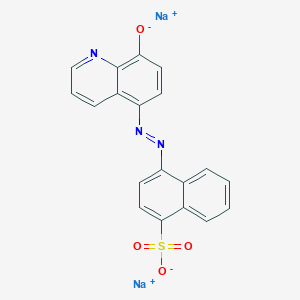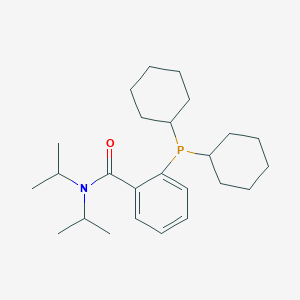![molecular formula C24H14N4O2 B12517629 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione CAS No. 705974-45-4](/img/structure/B12517629.png)
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is a complex organic compound belonging to the class of naphthoquinoxaline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of pyrrole and quinoxaline moieties in its structure imparts significant electronic and photophysical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid. This reaction proceeds with excellent yield and is fully characterized . Another method involves the use of furan-2,3-diones as synthons, which react with 1,2-diaminoanthraquinone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of heterogeneous catalysts like propylsulfonic acid functionalized nanozeolite clinoptilolite or reusable polyaniline sulfate salt catalysts has been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrrole and quinoxaline moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, reduced forms of the original compound, and other complex heterocyclic structures .
Aplicaciones Científicas De Investigación
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, interact with biological macromolecules, and modulate various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-f]quinoxaline-7,12-dione: Lacks the pyrrole moieties but shares the quinoxaline core.
2,3-Di(2-pyridyl)naphtho[2,3-f]quinoxaline-7,12-dione: Contains pyridyl groups instead of pyrrole.
5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline: A brominated derivative with similar structural features.
Uniqueness
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is unique due to the presence of both pyrrole and quinoxaline moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and as a precursor for the synthesis of more complex molecules .
Propiedades
Número CAS |
705974-45-4 |
|---|---|
Fórmula molecular |
C24H14N4O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2,3-bis(1H-pyrrol-2-yl)naphtho[3,2-f]quinoxaline-7,12-dione |
InChI |
InChI=1S/C24H14N4O2/c29-23-13-5-1-2-6-14(13)24(30)19-15(23)9-10-18-20(19)28-22(17-8-4-12-26-17)21(27-18)16-7-3-11-25-16/h1-12,25-26H |
Clave InChI |
XMVJYHXJLHDQRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(C(=N4)C5=CC=CN5)C6=CC=CN6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)




![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

